Home > Products > Screening Compounds P98112 > 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide - 2034533-62-3

4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Catalog Number: EVT-3125834
CAS Number: 2034533-62-3
Molecular Formula: C18H15FN6O2
Molecular Weight: 366.356
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{(1-S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophene carboxamide

Compound Description: This compound is an improved AKT inhibitor. []

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This compound is an active pharmaceutical ingredient that exists in various forms (HCl Form 1, amorphous HCl, and amorphous free base). [, ]

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives

Compound Description: These derivatives are modified at position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. Some of these derivatives demonstrate antimicrobial activity superior to the reference drug Streptomycin. []

Alkyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)bifenyl-4-yl)methyl)-1H-benzo[d]imidazol-7-karboxyláty (General Formula I)

Compound Description: This series of compounds, with varying alkyl substituents (R), is prepared via a specific synthetic route involving cyclization with a specific reagent and base. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: This synthetic cannabinoid was mislabeled as AZ-037 and features a pyrazole core, possibly replacing the indazole ring found in other synthetic cannabinoids. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

Compound Description: This regioisomer of 3,5-AB-CHMFUPPYCA also features a pyrazole core. Both isomers were synthesized and characterized to correct the mislabeling of the 'research chemical'. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound is a chlorine-containing by-product observed during the synthesis of 3,5-AB-CHMFUPPYCA. []

1-(4-fluorophenyl)-2-{4-phenyl-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

Compound Description: This compound's crystal structure is stabilized by a weak intermolecular C-(HN)-N-... hydrogen-bond interaction. []

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

Compound Description: This compound exists in a crystalline form and has potential applications in cancer treatment. [, ]

N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxopyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate

Compound Description: This compound exists in a crystalline form and is potentially useful for treating AIDS or HIV infection. []

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This series of compounds includes variations in the alkylamino substituent and demonstrates strong inhibiting effects on crop biomasses. []

Compound Description: This series of compounds was designed and synthesized as potential insecticides, with some exhibiting high mortality against Plutella xylostella. []

5-Chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxyamides

Compound Description: These derivatives are pyrrole derivatives with modifications incorporating chlorine, amide, and 1,3-oxazole fragments. They were synthesized as potential antimicrobial agents. []

N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides

Compound Description: These compounds are derivatives of 2-methylbenzimidazole containing a 1,3,4-oxadiazole heterocycle. They were synthesized and tested for their antimicrobial activity against bacteria, mold, and yeast. []

N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides

Compound Description: These compounds are derivatives of 2-methylbenzimidazole containing a 1,2,4-triazole heterocycle. They were synthesized and tested for their antimicrobial activity. []

2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives

Compound Description: This series of compounds contains both 1,3-oxadiazole and 1,2,4-triazole heterocycles and has shown antimicrobial activity against various bacterial strains. []

2-methyl-5-[2-(5-phenyl[1,2,4]oksadiazol-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido-[4.3-b]indoles

Compound Description: These novel compounds are derivatives of g-carboline modified with a 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)ethyl fragment. They are potential candidates for new drugs to treat neurodegenerative diseases. []

1,2,4-synergic mixture triazoles

Compound Description: These mixtures contain at least two components with active substances, specifically targeting plant microbes. The components include various triazole-containing fungicides like epoxyconazole, fenbuconazole, metconazole, tetraconazole, tebuconazole, bromuconazole, propiconazole, and cyprodinil. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives

Compound Description: This series of compounds includes various derivatives with different substituents and heterocyclic moieties. Several of these compounds exhibit significant antimicrobial activity. []

Amide derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted

Compound Description: These compounds are specifically designed as renin inhibitors and are intended for the treatment of hypertension. Their structures are characterized by a wide range of substituents. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound is a potent and selective phosphodiesterase (PDE) 2A inhibitor, developed for potential treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders. It demonstrates robust 3',5'-cyclic guanosine monophosphate (cGMP) increase in rat brain after oral administration and attenuates MK-801-induced episodic memory deficits in rats. []

1,2-bis-sulfonamide derivatives

Compound Description: These derivatives act as modulators of chemokine receptors. They feature a diverse range of substituents, including 2-thienyl, phenyl, phenyl-4-acetamide, 4-chloro-3-trifluoromethylphenyl, -1-methyl-1H-imidazole, and numerous other complex aromatic and heterocyclic groups. []

1,2,5-Benzothiadiazepine and Pyrrolo[2,1-d]-[1,2,5]Benzothiadiazepine Derivatives

Compound Description: These derivatives were synthesized and tested as novel inhibitors of human immunodeficiency virus type 1 (HIV-1). The presence of a chlorine atom and an unsaturated alkyl chain are crucial for anti-HIV-1 activity. A derivative with a TIBO-related 3,3-dimethylallyl chain showed the highest potency. []

1,4,5-Trisubstituted 1,2,3-Triazoles

Compound Description: These triazoles are used for synthesizing bi- and polynuclear heterocyclic compounds with potential pharmacological applications. The research focuses on combining various heterocyclic fragments to create new compounds with diverse physiological effects. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector for cystic fibrosis treatment and its efficacy is reportedly reduced by Ivacaftor. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector for cystic fibrosis treatment, with its efficacy also reportedly affected by Ivacaftor. []

Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles

Compound Description: These three classes of compounds were identified as potentiators for ∆F508-CFTR gating that do not interfere with corrector action. They offer a potential alternative to Ivacaftor in cystic fibrosis treatment. []

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Compound Description: This compound is a potent and selective PDGFR inhibitor with an IC50 of 3 nM in a cellular proliferation assay. It is a potential therapeutic candidate for pulmonary arterial hypertension (PAH). []

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

Compound Description: This compound is another selective PDGFR inhibitor with an IC50 of 45 nM in a cellular proliferation assay, also considered a potential candidate for PAH treatment. []

Compound Description: This compound is an intermediate in the synthesis of Azilsartan, an antihypertensive drug. Its crystal structure has been determined, revealing two independent molecules with different conformations and an ethyl acetate solvent molecule in the asymmetric unit. []

Properties

CAS Number

2034533-62-3

Product Name

4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

IUPAC Name

4-(4-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrrole-2-carboxamide

Molecular Formula

C18H15FN6O2

Molecular Weight

366.356

InChI

InChI=1S/C18H15FN6O2/c1-25-10-13(8-22-25)17-23-16(27-24-17)9-21-18(26)15-6-12(7-20-15)11-2-4-14(19)5-3-11/h2-8,10,20H,9H2,1H3,(H,21,26)

InChI Key

UCWIXURCKKLGAJ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.